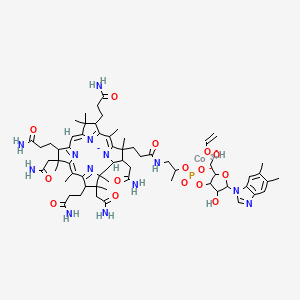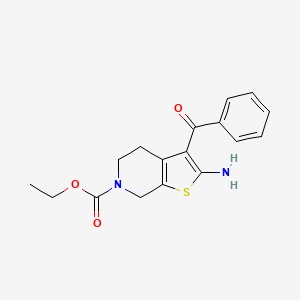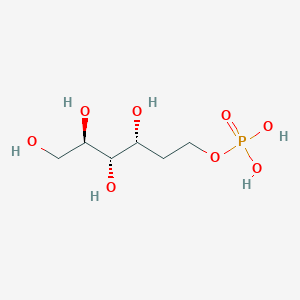![molecular formula C19H14N2O7S B1237390 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquitin Isopeptidase Inhibitor I, also known as G5, is a cell-permeable cross-conjugated alpha,beta-unsaturated dienone compound. It is primarily used as a protease inhibitor, specifically targeting ubiquitin isopeptidase activity. This compound is known for its ability to induce caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ubiquitin Isopeptidase Inhibitor I is synthesized through a series of chemical reactions involving the formation of a cross-conjugated alpha,beta-unsaturated dienone structure. The key steps include the condensation of 3,5-bis((4-nitrophenyl)methylene)-1,1-dioxide with tetrahydro-4H-thiopyran-4-one. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) in a 1:3 ratio .
Industrial Production Methods: The industrial production of Ubiquitin Isopeptidase Inhibitor I follows similar synthetic routes but on a larger scale. The compound is purified to achieve a purity of over 97% and is stored at +4°C to maintain stability. For maximum solubility, it is recommended to dissolve the compound in DMSO and then dilute it with an aqueous buffer of choice .
Chemical Reactions Analysis
Types of Reactions: Ubiquitin Isopeptidase Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ubiquitin Isopeptidase Inhibitor I .
Scientific Research Applications
Ubiquitin Isopeptidase Inhibitor I has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of protease inhibition and the effects of alpha,beta-unsaturated dienone structures.
Biology: The compound is employed in cellular studies to investigate the role of ubiquitin isopeptidase in protein degradation and cellular signaling pathways.
Industry: The compound is used in the development of protease inhibitors for various industrial applications.
Mechanism of Action
Ubiquitin Isopeptidase Inhibitor I exerts its effects by selectively inhibiting ubiquitin isopeptidase activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The compound induces caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway. The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .
Comparison with Similar Compounds
Ubiquitin Isopeptidase Inhibitor II (F6): Exhibits similar pharmacological effects but is reported to be less potent than Ubiquitin Isopeptidase Inhibitor I.
Other Protease Inhibitors: Various other protease inhibitors target different proteases and have distinct mechanisms of action.
Uniqueness: Ubiquitin Isopeptidase Inhibitor I is unique due to its specific inhibition of ubiquitin isopeptidase activity and its ability to induce apoptosis via an apoptosome-independent pathway. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H14N2O7S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one |
InChI |
InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9-,16-10- |
InChI Key |
SSAMIOWVUGBIJK-VULZFCBJSA-N |
Isomeric SMILES |
C\1S(=O)(=O)C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O |
Synonyms |
NSC 144303 NSC-144303 NSC144303 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
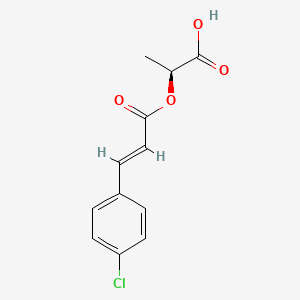

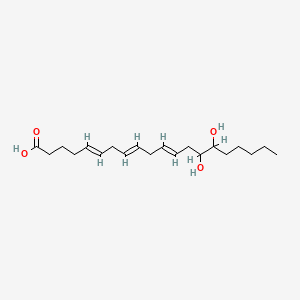
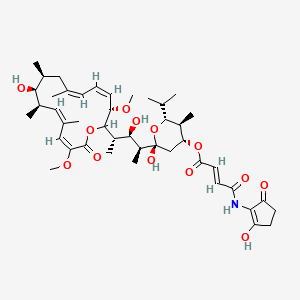
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)

